Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate
Description
Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate (CAS: 1330766-26-1) is a bicyclic organic compound featuring a seven-membered azepine ring fused with a pyrrolidine moiety. It is structurally characterized by a cis-configuration of the tert-butyl and ethyl carboxylate substituents at positions 5 and 8A, respectively. Limited publicly available data on its specific biological activity or mechanism of action necessitates reliance on structural analogs for comparative analysis.
Properties
Molecular Formula |
C16H28N2O4 |
|---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-1,2,3,3a,4,6,7,8-octahydropyrrolo[3,4-c]azepine-5,8a-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-13(19)16-7-6-8-18(10-12(16)9-17-11-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-,16-/m0/s1 |
InChI Key |
ZLOQUTOOZGRYOE-LRDDRELGSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CCCN(C[C@@H]1CNC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CCCN(CC1CNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and related bicyclic systems:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring System |
|---|---|---|---|---|---|
| Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate | 1330766-26-1 | C₁₇H₂₆N₂O₄ | 322.40 | Tert-butyl, ethyl carboxylate, azepine-pyrrolidine | 7-membered azepine + 5-membered pyrrolidine |
| (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | N/A | C₂₀H₂₆N₆O₃ | 398.46 | Benzotriazole, tert-butyl, bicyclic pyrrolidine | Two fused 5-membered pyrrolidine rings |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 146231-54-1 | C₁₂H₁₉NO₃ | 225.28 | Cyclopentane, ketone, tert-butyl | 5-membered cyclopenta-pyrrolidine |
Key Observations :
- The target compound’s azepine-pyrrolidine system provides a larger, more flexible core compared to the rigid bicyclic pyrrolidine or cyclopenta-pyrrolidine systems .
- The ethyl carboxylate group distinguishes it from analogs with benzotriazole or ketone functionalities, which may influence solubility or binding affinity .
Pharmacological and Commercial Relevance
- Target Compound : Marketed by EOS Med Chem for "medicinal purposes," though specific therapeutic targets or efficacy data are undisclosed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
